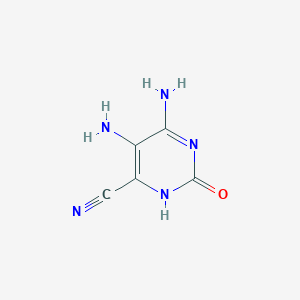![molecular formula C5H5N5 B13097252 [1,2,4]Triazolo[4,3-b]pyridazin-7-amine CAS No. 88511-72-2](/img/structure/B13097252.png)
[1,2,4]Triazolo[4,3-b]pyridazin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[4,3-b]pyridazin-7-amine is a heterocyclic compound that contains both triazole and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-b]pyridazin-7-amine typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . One common method includes the use of isoamyl nitrite in dimethylformamide (DMF) or sodium nitrite in aqueous acetic acid, followed by aminating commercially available 2-amino-3,5-dibromopyrazine in the presence of a sterically hindered base like N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-b]pyridazin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated solvents and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the triazole or pyridazine rings .
Scientific Research Applications
[1,2,4]Triazolo[4,3-b]pyridazin-7-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[4,3-b]pyridazin-7-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the BRD4 bromodomain, which is involved in epigenetic regulation . By binding to the bromodomain, it prevents the recognition of acetylated lysine residues, thereby modulating gene expression and exhibiting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: Similar in structure but differs in the position of the nitrogen atoms.
[1,2,4]Triazolo[4,3-c]pyridazine: Another structural isomer with different biological activities.
Uniqueness
[1,2,4]Triazolo[4,3-b]pyridazin-7-amine is unique due to its specific arrangement of nitrogen atoms, which contributes to its distinct biological activities and potential as a therapeutic agent .
Properties
CAS No. |
88511-72-2 |
|---|---|
Molecular Formula |
C5H5N5 |
Molecular Weight |
135.13 g/mol |
IUPAC Name |
[1,2,4]triazolo[4,3-b]pyridazin-7-amine |
InChI |
InChI=1S/C5H5N5/c6-4-1-5-9-7-3-10(5)8-2-4/h1-3H,6H2 |
InChI Key |
DIAQDQDCRODOQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN2C1=NN=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


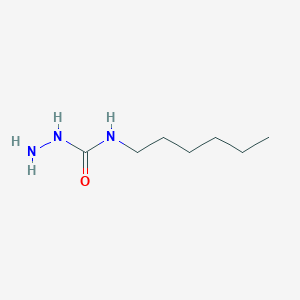

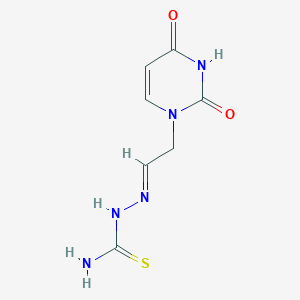
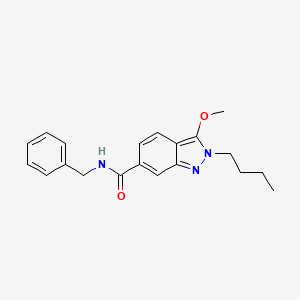
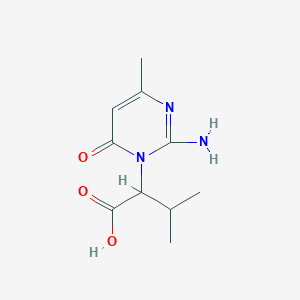
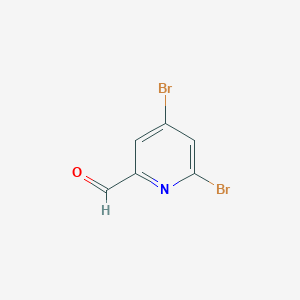
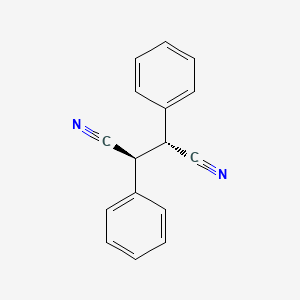



![2-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097217.png)
